molecular formula C9H13BrClN B1373714 [(2-Bromophenyl)Methyl](Ethyl)Amine Hydrochloride CAS No. 90389-52-9

[(2-Bromophenyl)Methyl](Ethyl)Amine Hydrochloride

Cat. No. B1373714
CAS RN: 90389-52-9
M. Wt: 250.56 g/mol
InChI Key: JXERWAFQNCNDTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Bromophenyl)MethylAmine Hydrochloride” is a chemical compound with the CAS Number: 90389-52-9 . It has a molecular weight of 250.57 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, amines like this one can generally be synthesized through reactions involving ammonia or primary/secondary amines with acid chlorides .


Molecular Structure Analysis

The IUPAC name for this compound is N-(2-bromobenzyl)ethanamine hydrochloride . The InChI code is 1S/C9H12BrN.ClH/c1-2-11-7-8-5-3-4-6-9(8)10;/h3-6,11H,2,7H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 138-139 degrees Celsius .

Scientific Research Applications

Application 1: Electrochemical Bromofunctionalization of Alkenes

  • Summary of the Application : This application involves the bromination of organic molecules, which has been extensively studied due to the demand for safe and sustainable methodologies. The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .
  • Methods of Application : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
  • Results or Outcomes : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields .

Application 2: Synthesis of Thiazolines and Thiazines

  • Summary of the Application : 2-Bromoethylamine hydrobromide can be used as a reactant to synthesize Thiazolines and Thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .

Application 3: Synthesis of Optically Active Tertiary Phosphines

  • Summary of the Application : 2-Bromoethylamine hydrobromide can be used as a reactant to synthesize optically active tertiary phosphines .

Application 4: Synthesis of Secondary Amines

  • Summary of the Application : 2-Bromoethylamine hydrobromide can be used as a reactant to synthesize secondary amines via CsOH-promoted chemoselective mono-N-alkylation of primary amines, diamines, and polyamines .

Application 5: Synthesis of Thiazolines and Thiazines

  • Summary of the Application : 2-Bromoethylamine hydrobromide can be used as a reactant to synthesize Thiazolines and Thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .

Application 6: Synthesis of Optically Active Tertiary Phosphines

  • Summary of the Application : 2-Bromoethylamine hydrobromide can be used as a reactant to synthesize optically active tertiary phosphines via cesium hydroxide-catalyzed P-alkylation of secondary phosphines .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[(2-bromophenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-2-11-7-8-5-3-4-6-9(8)10;/h3-6,11H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXERWAFQNCNDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Bromophenyl)Methyl](Ethyl)Amine Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Bromophenyl)Methyl](Ethyl)Amine Hydrochloride
Reactant of Route 2
Reactant of Route 2
[(2-Bromophenyl)Methyl](Ethyl)Amine Hydrochloride
Reactant of Route 3
[(2-Bromophenyl)Methyl](Ethyl)Amine Hydrochloride
Reactant of Route 4
Reactant of Route 4
[(2-Bromophenyl)Methyl](Ethyl)Amine Hydrochloride
Reactant of Route 5
Reactant of Route 5
[(2-Bromophenyl)Methyl](Ethyl)Amine Hydrochloride
Reactant of Route 6
Reactant of Route 6
[(2-Bromophenyl)Methyl](Ethyl)Amine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.